molecular formula C16H16FN5O3 B2825186 2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide CAS No. 2034550-42-8

2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide

Cat. No.: B2825186
CAS No.: 2034550-42-8
M. Wt: 345.334
InChI Key: MVBXQMGYSCRCFV-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a synthetic small molecule belonging to the triazolopyridazine chemical class. Triazolopyridazine derivatives are a subject of significant interest in medicinal chemistry and drug discovery research due to their diverse biological activities. Compounds featuring this core structure are frequently investigated as modulators of various biological targets and pathways . For instance, some pyridazinone-derived compounds have been explored for their potential to modulate the MYC oncogene, a challenging but critical target in oncology research . Other related heterocyclic sulfonamide compounds have demonstrated potent cytotoxic activity in cellular models, such as breast cancer cell lines, by inducing apoptosis and autophagy . This product is provided for use in non-human research applications, including but not limited to, early-stage drug discovery, biochemical assay development, and target validation studies. It is intended for use by qualified research professionals in laboratory settings only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3/c1-10(25-12-6-4-3-5-11(12)17)16(23)18-9-14-20-19-13-7-8-15(24-2)21-22(13)14/h3-8,10H,9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBXQMGYSCRCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=C2N1N=C(C=C2)OC)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its 2-fluorophenoxy-propanamide side chain and 6-methoxy-triazolopyridazine core. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison of Triazolopyridazine Derivatives
Compound Name Core Structure Substituents/Modifications Molecular Formula (Estimated) Molecular Weight (g/mol) Notable Features
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy, 3-(propanamide-methyl), 2-fluorophenoxy C₁₇H₁₆FN₅O₃ (hypothetical) ~381.34 Fluorine enhances lipophilicity; methoxy improves solubility .
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy, 3-propanamide linked to benzimidazole C₂₀H₂₀FN₇O₂ 425.42 Benzimidazole group may increase DNA intercalation potential .
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 6-sulfanyl, 3-(3-fluorophenyl), acetamide linked to trifluoromethylphenyl C₂₀H₁₂F₄N₆OS 468.41 Sulfur atom and trifluoromethyl group enhance electrophilic reactivity .
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-methyl, 6-phenyl linkage to ethoxyphenyl-acetamide C₂₂H₂₂N₆O₂ 426.46 Ethoxy group improves metabolic stability; methyl reduces steric hindrance .

Physicochemical and Pharmacokinetic Insights

  • Solubility: The methoxy group at position 6 may improve solubility relative to methyl or sulfur-containing derivatives (e.g., sulfanyl in ).
  • Metabolic Stability: Fluorine substitution typically reduces oxidative metabolism, extending half-life compared to compounds like the benzimidazole-linked analog in .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction pathway. The key steps include:

  • Formation of the Triazole Moiety : The initial step often involves the synthesis of the 1,2,4-triazole nucleus, which can be achieved through cyclization reactions involving appropriate hydrazones and isocyanates.
  • Introduction of the Fluorophenoxy Group : The fluorinated aryl group is introduced via nucleophilic substitution reactions.
  • Final Coupling : The final step involves coupling the triazole derivative with the fluorophenoxy group to yield the target compound.

Antiproliferative Effects

Research indicates that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In studies evaluating related triazole derivatives, compounds showed varying degrees of activity against breast, colon, and lung cancer cell lines. The highest activity was noted in specific derivatives that share structural similarities with our compound of interest .

The biological mechanisms through which these compounds exert their effects are still under investigation. However, it has been suggested that the antiproliferative activity may not solely rely on inhibition of dihydrofolate reductase (DHFR), as indicated by studies showing a lack of inhibitory action against this enzyme in some triazole derivatives .

Anti-inflammatory Properties

In addition to antiproliferative effects, related compounds have demonstrated anti-inflammatory properties. For instance:

  • A study on furoxan/triazole hybrids indicated that these compounds could release nitric oxide (NO) and exhibit anti-inflammatory activity in vitro against lipopolysaccharide-induced RAW264.7 cells. The IC50 values for these compounds ranged from 5.74 to 15.3 μM, showcasing their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the chemical structure significantly influence biological activity. For example:

  • The presence of specific substituents on the triazole ring and the fluorophenoxy group can enhance or diminish the biological potency of the compound.

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 (μM)Cell Line/Model
This compoundAntiproliferativeTBDTBD
Related Triazole DerivativeAntiproliferativeVariesBreast/Colon/Lung Cancer
Furoxan/Triazole HybridAnti-inflammatory5.74 - 15.3LPS-induced RAW264.7

Case Study: Anti-Cancer Activity

A recent study evaluated a series of triazole derivatives for their anticancer properties. Among these derivatives, one compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics in lung cancer models. This highlights the potential for developing new therapeutic agents based on the structural framework similar to This compound .

Q & A

Q. Which structural analogs of this compound are prioritized for lead optimization?

  • Methodology :
  • Chemical similarity search : Prioritize analogs with triazolo-pyridazine cores and varied substituents (e.g., 3-phenyl or 4-chlorophenyl derivatives) .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for synthetic feasibility .

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